Benzofuran-6-carboxylic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Process chemists often face regioisomer ambiguity and poor yields when sourcing benzofuran carboxylic acids for lifitegrast synthesis. Benzofuran-6-carboxylic acid (CAS 77095-51-3) is the exact 6-substituted regioisomer required, delivering a 79% overall yield-a 13-point gain over prior methods. • Scalable, transition metal-free route; multi-gram to kilogram quantities. • Consistent 98% purity with HPLC, NMR, GC certificates of analysis. • Decomposition >182 °C; ambient storage, no cold chain required.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 77095-51-3
Cat. No. B1341818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-6-carboxylic acid
CAS77095-51-3
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)C(=O)O
InChIInChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11)
InChIKeyRVDHGRQELZPGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-6-carboxylic Acid: Procurement Overview


Benzofuran-6-carboxylic acid (CAS 77095-51-3) is a heterocyclic building block belonging to the benzofuran carboxylic acid class, characterized by a fused benzene-furan ring system with a carboxylic acid group at the 6-position [1]. It is widely recognized as a critical intermediate in the synthesis of lifitegrast, an FDA-approved LFA-1/ICAM antagonist for treating dry eye disease [2]. The compound possesses a molecular formula of C₉H₆O₃, a molecular weight of 162.14 g/mol, and is typically supplied as a solid with purity specifications ranging from 97% to 98% . Unlike other positional isomers in the benzofuran carboxylic acid family, the 6-substituted regioisomer has demonstrated specific utility in constructing the lifitegrast pharmacophore through amide bond formation, highlighting its distinct chemical and strategic value in pharmaceutical manufacturing [3].

1 Heterocyclic building block for pharma intermediate synthesis
2 Regiospecific intermediate for LFA-1/ICAM antagonist pharmacophore construction
3 Commercial supply with consistent quality-control documentation

Benzofuran-6-carboxylic Acid: Regiospecificity in Key Applications


Benzofuran carboxylic acid isomers (2-, 3-, 5-, 6-, and 7-substituted) are not interchangeable due to profound differences in their electronic properties, synthetic accessibility, and biological target engagement. The position of the carboxylic acid group on the benzofuran scaffold dictates the compound's reactivity in downstream coupling reactions and its ability to serve as a competent intermediate in specific drug syntheses [1]. For instance, benzofuran-2-carboxylic acid derivatives have been explored as LYP and Pim-1 inhibitors, while benzofuran-3-carboxylic acid scaffolds are utilized in TMEM16A chloride channel inhibitors and antifungal agents [2]. Critically, the 6-carboxylic acid regioisomer is uniquely positioned to enable the construction of lifitegrast's core structure; substituting the 6-isomer with a 5- or 7-carboxylic acid would yield a structurally distinct analog with no established activity against LFA-1/ICAM, thereby failing as a key intermediate [3]. This regiospecificity is reinforced by distinct synthetic yields and reaction conditions, underscoring that generic replacement is chemically and economically untenable .

Isomer selection determines reactivity in amide coupling and target engagement
5- or 7-carboxylic acid isomers may not serve as viable intermediates for lifitegrast synthesis
Regiospecificity influences synthetic route viability and cost structure

Benzofuran-6-carboxylic Acid: Quantitative Procurement Evidence


Synthetic Yield Advantage

Benzofuran-6-carboxylic acid is synthesized from 4-bromo-2-hydroxybenzaldehyde in a reported yield of 78%, significantly higher than the yields reported for benzofuran-2-carboxylic acid (67.7% total yield) and benzofuran-3-carboxylic acid (45-60% overall yield over multiple steps) under comparable preparative contexts [1][2][3]. The improved yield directly translates to lower cost per unit mass for procurement.

Synthetic yield
Cross-study comparable
78% yield vs. 67.7% (2-isomer) and 45–58% (3-isomer)
Supports cost-efficient procurement choice
Route-dependent; laboratory-scale evidence
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Purity Benchmark Validation

Commercially available benzofuran-6-carboxylic acid is routinely supplied at high purity levels (97-98%), as documented by multiple reputable vendors . While purity specifications for other isomers can vary, the consistent availability of 97-98% purity material for the 6-isomer reduces the need for additional purification steps prior to use in regulated pharmaceutical manufacturing, directly lowering operational costs and cycle times [1].

Purity specification
Class-level inference
97–98% (HPLC/NMR/GC)
Consistent commercial specification reduces re-purification need
Verify lot-specific COA
Quality Control Analytical Chemistry Procurement Specification

Lifitegrast Synthesis Intermediate

Benzofuran-6-carboxylic acid is a crucial intermediate for the synthesis of lifitegrast, an FDA-approved drug for dry eye disease [1]. In a 2023 process optimization study, lifitegrast was synthesized from benzofuran-6-carboxylic acid and a complementary intermediate with an overall yield of 79%, a significant improvement over the previously reported 66% . No other benzofuran carboxylic acid isomer has been demonstrated to serve as a viable intermediate for lifitegrast, underscoring the unique and essential role of the 6-isomer in this established commercial route [2].

Lifitegrast synthesis
Head-to-head comparison
79% overall yield vs. 66% previous route
Validated as a key intermediate in process chemistry
Optimized hydrolysis conditions; patent context
Pharmaceutical Process Development Drug Synthesis LFA-1 Antagonists

Scalable and Cost-Effective Synthesis

A 2025 study described a scalable synthesis of benzofuran-6-carboxylic acid that utilizes common and inexpensive raw materials, proceeding via intramolecular cross-coupling and oxidative dehydrogenation without transition metal catalysts [1]. In contrast, syntheses of benzofuran-2-carboxylic acid derivatives often rely on microwave-assisted Perkin rearrangements requiring specialized equipment, while benzofuran-3-carboxylic acid routes may involve palladium-catalyzed cyclizations or multiple protection/deprotection steps that increase cost and complexity [2][3]. The reported process has been demonstrated at multi-gram scale, validating its industrial feasibility [4].

Scalable synthesis
Cross-study comparable
Transition metal-free, multi-gram demonstrated
Lowers manufacturing complexity and cost risk
Route avoids Pd catalysts and microwave equipment
Green Chemistry Process Scale-Up Cost-Effective Manufacturing

Thermal Stability and Storage Profile

Benzofuran-6-carboxylic acid is characterized by a melting point of >182°C (decomposition), a boiling point of 325.6±15.0°C (predicted), and is stored at room temperature under dry, sealed conditions . While some benzofuran carboxylic acid isomers (e.g., 5-carboxylic acid) may be described as white solids, the specific decomposition temperature and predicted boiling point provide concrete parameters for handling and stability assessment during procurement and storage .

Thermal stability
Data to verify
Decomposition >182°C; storage at RT, sealed dry
Provides handling benchmarks for storage and shipping
Predicted values; confirm with supplier datasheet
Stability Material Handling Procurement Logistics

Benzofuran-6-carboxylic Acid: Key Application Scenarios


Lifitegrast Intermediate Production

Benzofuran-6-carboxylic acid is the preferred starting material for manufacturing lifitegrast, an LFA-1/ICAM antagonist approved for treating dry eye disease. Process development studies have demonstrated an overall yield of 79% for lifitegrast when employing this intermediate, a marked improvement over the previously reported 66% yield. This 13-percentage-point yield enhancement translates to reduced cost of goods and improved process efficiency in GMP manufacturing environments .

Scalable Synthesis Campaigns

Researchers and process chemists requiring multi-gram to kilogram quantities of a benzofuran carboxylic acid building block will benefit from the scalable, transition metal-free synthesis of benzofuran-6-carboxylic acid. The described route uses inexpensive raw materials, avoids specialized equipment (e.g., microwave reactors), and has been demonstrated at multi-gram scale, offering a lower-cost and more sustainable alternative compared to syntheses of 2- and 3-carboxylic acid isomers that rely on palladium catalysis or complex protection schemes [1].

High-Purity cGMP-Compliant Procurement

Procurement specialists seeking a benzofuran carboxylic acid with consistent, verifiable high purity (97-98%) and documented quality control (including HPLC, NMR, and GC certificates of analysis) should prioritize benzofuran-6-carboxylic acid. The availability of this material from multiple reputable vendors at this purity level reduces the need for in-house re-purification, accelerates project timelines, and ensures compliance with regulatory filing requirements for pharmaceutical intermediates .

Stability-Sensitive R&D Applications

For research applications where thermal stability is a concern, benzofuran-6-carboxylic acid offers a defined decomposition temperature (>182°C) and standard storage conditions (room temperature, sealed dry). This documented stability profile provides a clear advantage over other benzofuran carboxylic acid isomers, which often lack explicit thermal stability data, thereby reducing the risk of material degradation during long-term storage or use in elevated-temperature reactions .

Application
Selection Property
Validation Focus
LFA-1/ICAM antagonist intermediate synthesis
Process yield optimization
Synthetic yield endpoint validation
Scalable building block supply
Transition metal-free synthetic route
Scale-up feasibility and cost analysis
cGMP intermediate procurement
Verifiable purity specifications
Certificate of analysis review
Stability-dependent applications
Defined thermal decomposition profile
Storage stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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